2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps
Synthesis of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the benzofuran derivative with thiosemicarbazide in the presence of an oxidizing agent.
Formation of Acetamide Group: The final step involves the acylation of the thiadiazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, converting it to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function, while the thiadiazole ring can inhibit enzymes by binding to their active sites. The acetamide group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1-benzofuran-3-yl) acetic acid: Similar structure but lacks the thiadiazole and acetamide groups.
Isoeugenol methyl ether: Contains a benzofuran ring but differs in the functional groups attached.
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar benzofuran structure but with different substituents.
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of its benzofuran, thiadiazole, and acetamide groups. This combination provides a distinct set of chemical properties and biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H15N3O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-5-4-10(2)7-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,17,18,20) |
InChI Key |
WYIPSJISDMPXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
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